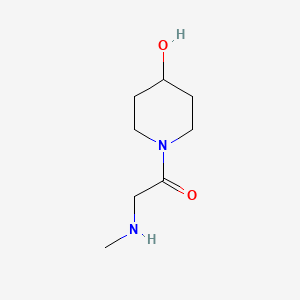
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group attached to the piperidine ring and a methylamino group attached to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and methylamino groups. One common method involves the acetylation of 4-hydroxypiperidine followed by the introduction of the methylamino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxypiperidin-1-yl)ethan-1-one: Similar structure but lacks the methylamino group.
1-(4-Hydroxypyridin-3-yl)ethan-1-one: Similar structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both hydroxyl and methylamino groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H16N2O2/c1-9-6-8(12)10-4-2-7(11)3-5-10/h7,9,11H,2-6H2,1H3 |
InChI-Schlüssel |
RTLYKDWTLXRDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)N1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)


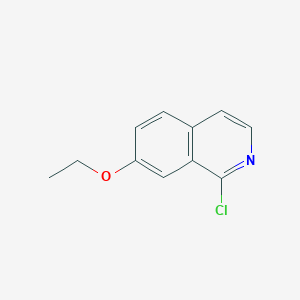

![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
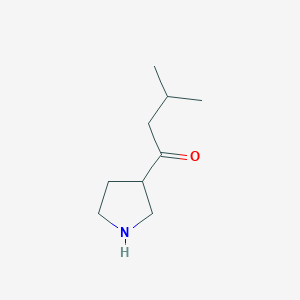
methanol](/img/structure/B13182145.png)

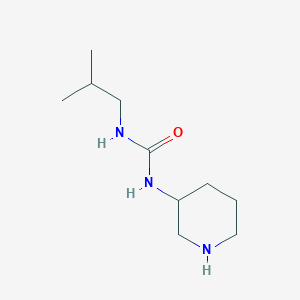
![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
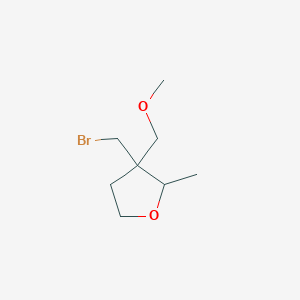

![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
